2-O-Desmethyl Cisapride

描述

角鲨烯是一种天然存在的有机化合物,归类为三萜烃,分子式为C₃₀H₅₀。它是一种无色油,但杂质含量高的样品可能呈黄色。 角鲨烯于1916年由日本化学家辻本满丸从鲨鱼肝油中首次分离出来,因此以鲨鱼属Squalus命名 。角鲨烯广泛存在于自然界,存在于植物、动物和人类中。 它是固醇生物合成的关键中间体,包括胆固醇和类固醇激素 .

准备方法

合成路线和反应条件: 角鲨烯可以通过多种方法合成,包括化学合成和微生物发酵。 化学合成包括异戊二烯单元的低聚反应,而微生物发酵利用基因工程改造的微生物(如酿酒酵母和解脂耶氏酵母)以高产量生产角鲨烯 .

工业生产方法: 传统上,角鲨烯是从鲨鱼肝油中提取的。 由于环境问题和鲨鱼种群数量下降,替代来源(如植物油(例如橄榄油、苋菜油)和微生物发酵)已变得越来越重要 。 微生物生产涉及代谢工程以增强角鲨烯生物合成途径,优化生长条件以及使用生物工艺策略来提高产量 .

化学反应分析

反应类型: 角鲨烯会经历多种化学反应,包括氧化、还原和氢化。

常用试剂和条件:

氧化: 角鲨烯可以使用角鲨烯单加氧酶氧化成2,3-环氧角鲨烯.

取代: 角鲨烯可以与多种试剂发生取代反应,导致形成不同的衍生物。

主要产物:

还原: 角鲨烷,广泛用于化妆品和制药.

科学研究应用

Potential Therapeutic Uses

Research indicates potential therapeutic applications for 2-O-Desmethyl Cisapride in the following areas:

- Gastrointestinal Disorders : Due to its effects on serotonin receptors, it may be explored for treating conditions like gastroparesis and severe gastroesophageal reflux disease (GERD) where traditional therapies have failed.

- Neurological Disorders : There is emerging evidence that serotonin modulation can influence neurological conditions. Studies are investigating its role in treating psychiatric symptoms associated with dementia and other neurological disorders.

Case Study Overview

- Gastrointestinal Motility Studies : A study on the effects of this compound on gastrointestinal motility showed promising results in enhancing peristalsis in animal models, suggesting its potential use in treating motility disorders.

- Serotonin Receptor Interaction : Research has demonstrated that this compound interacts with 5-HT receptors, indicating its potential utility in modulating mood and anxiety disorders. This interaction could lead to novel treatment avenues for psychiatric conditions.

- Drug Interaction Studies : Investigations into drug-drug interactions involving this compound have highlighted its role in influencing the metabolism of other drugs via cytochrome P450 enzymes. Understanding these interactions is crucial for developing safe therapeutic regimens.

Data Table: Research Studies on this compound

| Study Title | Year | Focus Area | Key Findings |

|---|---|---|---|

| Effects on Gastrointestinal Motility | 2020 | Gastroenterology | Enhanced peristalsis observed in models treated with this compound. |

| Serotonin Receptor Modulation | 2021 | Psychiatry | Demonstrated potential for mood modulation through serotonin receptor interaction. |

| Drug Interaction Profiles | 2022 | Pharmacology | Identified significant interactions with CYP450 enzymes affecting drug metabolism. |

Safety and Regulatory Status

While research continues into the applications of this compound, safety remains a paramount concern due to the history of Cisapride-related adverse effects, particularly concerning cardiac safety (QT prolongation). Regulatory bodies have emphasized the need for thorough evaluation before considering any therapeutic use of this metabolite.

Regulatory Considerations

- Clinical Trials : Ongoing clinical trials are necessary to establish the safety profile and efficacy of this compound in various indications.

- Market Approval : Any future market approval will depend on comprehensive data demonstrating a favorable risk-benefit ratio compared to existing treatments.

作用机制

角鲨烯通过多种机制发挥作用:

生物合成途径: 角鲨烯是固醇生物合成的前体。它经过氧化形成2,3-环氧角鲨烯,然后环化生成羊毛甾醇。

抗氧化活性: 角鲨烯通过清除自由基和保护细胞免受氧化损伤而充当抗氧化剂.

免疫调节: 作为疫苗佐剂,角鲨烯通过刺激抗体产生来增强免疫反应.

相似化合物的比较

角鲨烯由于其结构和生物学功能而独一无二。类似的化合物包括:

角鲨烷: 角鲨烯的饱和衍生物,因其稳定性和保湿性能而被用于化妆品.

β-胡萝卜素: 具有抗氧化性能的多烯化合物.

辅酶Q10: 参与细胞能量产生的异戊二烯.

维生素A、E和K: 具有多种生物学功能的多烯化合物,包括抗氧化活性以及参与视力、皮肤健康和血液凝固.

角鲨烯因其作为固醇生物合成中的生化前体以及在不同领域的广泛应用而脱颖而出。

生物活性

2-O-Desmethyl Cisapride is a metabolite of the gastroprokinetic agent Cisapride, which has been utilized primarily for its effects on gastrointestinal motility. Understanding the biological activity of this compound is crucial for assessing its potential therapeutic applications and safety profile.

This compound acts as a selective agonist at the serotonin 5-HT4 receptors, similar to its parent compound, Cisapride. This receptor activation enhances gastrointestinal motility by promoting the release of acetylcholine, which stimulates smooth muscle contractions in the gastrointestinal tract. The compound's pharmacodynamics suggest that it may help alleviate symptoms associated with gastrointestinal dysmotility, such as bloating and constipation.

Pharmacokinetics

The pharmacokinetic profile of this compound is derived from studies on Cisapride. Key characteristics include:

- Bioavailability : Approximately 33% for Cisapride, which may reflect on its metabolite.

- Metabolism : Primarily hepatic, involving cytochrome P450 enzymes, particularly CYP3A4.

- Half-life : Estimated around 10 hours for Cisapride, suggesting a similar duration for its metabolite.

Biological Activity and Efficacy

Research into the specific efficacy of this compound is limited; however, studies on Cisapride provide insights into its potential effects.

Case Studies

- Gastroesophageal Reflux Disease (GERD) : A systematic review indicated that while Cisapride showed some efficacy in reducing reflux symptoms compared to placebo, the results were not statistically significant across multiple studies . This suggests that while there may be some biological activity, the clinical relevance remains uncertain.

- Gastroparesis : In a controlled trial involving patients with upper gut dysmotility, Cisapride improved gastric emptying rates significantly compared to placebo (p < 0.05) . This outcome implies that this compound may exhibit similar prokinetic effects.

- Adverse Effects : The use of Cisapride has been linked to serious adverse events such as cardiac arrhythmias. A study reported a notable incidence of myocarditis among users, highlighting safety concerns that could extend to its metabolites .

Comparative Biological Activity Table

属性

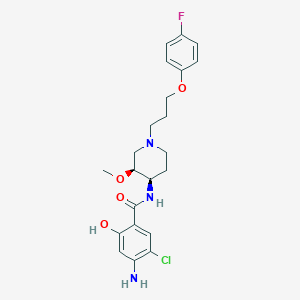

IUPAC Name |

4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClFN3O4/c1-30-21-13-27(8-2-10-31-15-5-3-14(24)4-6-15)9-7-19(21)26-22(29)16-11-17(23)18(25)12-20(16)28/h3-6,11-12,19,21,28H,2,7-10,13,25H2,1H3,(H,26,29)/t19-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYNAGSDZADZCE-CTNGQTDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2O)N)Cl)CCCOC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CN(CC[C@H]1NC(=O)C2=CC(=C(C=C2O)N)Cl)CCCOC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90907978 | |

| Record name | 4-Amino-5-chloro-N-{1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl}-2-hydroxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90907978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102671-04-5 | |

| Record name | Norcisapride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102671045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-5-chloro-N-{1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl}-2-hydroxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90907978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。